![molecular formula C5H10O5 B584070 D-[1,2-13C2]xylose CAS No. 201741-00-6](/img/structure/B584070.png)
D-[1,2-13C2]xylose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-[1,2-13C2]xylose: is a labeled form of D-xylose, a five-carbon sugar (aldopentose) commonly found in nature. The labeling with carbon-13 isotopes at the first and second carbon positions makes it a valuable tool in various scientific studies, particularly in metabolic and biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of D-[1,2-13C2]xylose typically involves the incorporation of carbon-13 isotopes into the xylose molecule. This can be achieved through chemical synthesis starting from labeled precursors. One common method involves the use of labeled glucose, which is enzymatically or chemically converted to labeled xylose.
Industrial Production Methods: Industrial production of D-xylose generally involves the hydrolysis of hemicellulose, a major component of plant biomass. The process includes:
Acid Hydrolysis: Hemicellulose is treated with an acid to break it down into its constituent sugars, including xylose.
Purification: The resulting mixture is purified using ion exchange resins and crystallization techniques to isolate xylose.
Isotope Labeling: The purified xylose is then subjected to isotope labeling using labeled precursors or through biosynthetic pathways involving microorganisms engineered to incorporate carbon-13 isotopes.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: D-[1,2-13C2]xylose can undergo oxidation reactions to form various products, including D-xylonic acid.
Reduction: Reduction of this compound can yield xylitol, a sugar alcohol.
Substitution: It can participate in substitution reactions, particularly in the formation of derivatives like xylosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Catalytic hydrogenation using catalysts like palladium on carbon.
Substitution: Acid catalysts or enzymes can facilitate substitution reactions.
Major Products:
Oxidation: D-xylonic acid
Reduction: Xylitol
Substitution: Various xylosides
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a tracer in metabolic studies to track the fate of xylose in biochemical pathways.
- Employed in the synthesis of labeled compounds for NMR spectroscopy and mass spectrometry.
Biology:
- Utilized in studies of carbohydrate metabolism and transport in cells.
- Helps in understanding the role of xylose in plant cell wall biosynthesis.
Medicine:
- Used in diagnostic tests for assessing intestinal absorption and malabsorption disorders.
- Investigated for its potential in developing new therapeutic agents.
Industry:
- Applied in the production of biofuels and biochemicals from lignocellulosic biomass.
- Used in the food industry as a precursor for the synthesis of xylitol, a low-calorie sweetener.
Mecanismo De Acción
Molecular Targets and Pathways: D-[1,2-13C2]xylose exerts its effects primarily through its incorporation into metabolic pathways. In cells, it is phosphorylated and enters the pentose phosphate pathway, where it is metabolized to produce energy and biosynthetic precursors. The labeled carbon atoms allow researchers to trace the metabolic fate of xylose and study its role in various biochemical processes.
Comparación Con Compuestos Similares
D-xylose: The non-labeled form of the sugar.
L-arabinose: Another five-carbon sugar with similar properties.
D-ribose: A structurally related sugar involved in nucleic acid metabolism.
Uniqueness: D-[1,2-13C2]xylose is unique due to its isotopic labeling, which makes it an invaluable tool for tracing metabolic pathways and studying the dynamics of carbohydrate metabolism. Unlike its non-labeled counterparts, it provides detailed insights into the biochemical processes involving xylose.
Propiedades
IUPAC Name |
(3R,4S,5R)-(2,3-13C2)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1/i4+1,5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-IQDZQCBXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([13C@H]([13CH](O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

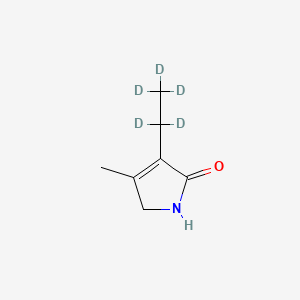
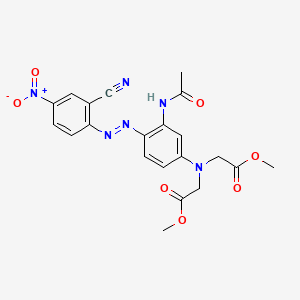
![D-[2-13C]tagatose](/img/structure/B583995.png)

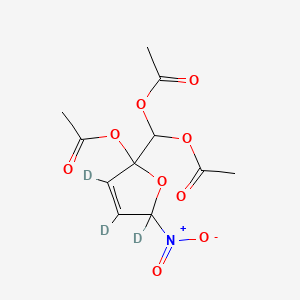
![D-[2-13C]talose](/img/structure/B584003.png)
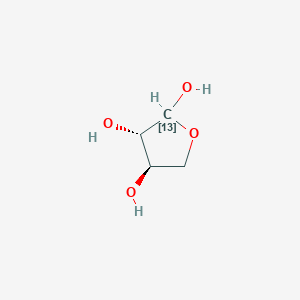
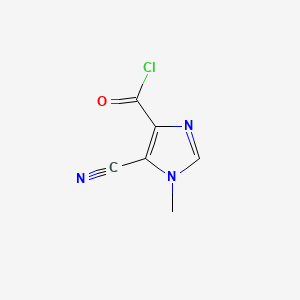
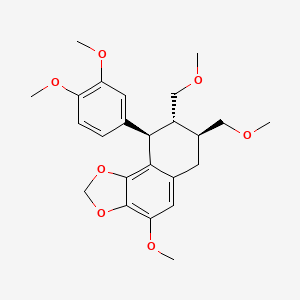
![D-[2-13C]Threose](/img/structure/B584009.png)
